molecular formula C13H16N2 B14136243 2-Amino-3,8-diethylquinoline CAS No. 948292-00-0

2-Amino-3,8-diethylquinoline

Cat. No.: B14136243
CAS No.: 948292-00-0
M. Wt: 200.28 g/mol
InChI Key: WKCOWLLZBGOAKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Amino-3,8-diethylquinoline, can be achieved through several classical methods such as the Skraup, Doebner-Miller, and Friedländer syntheses . These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis uses glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols using microwave or ultraviolet irradiation are some of the advanced methods used . These methods aim to produce quinoline derivatives efficiently while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,8-diethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, hydrogenated quinolines, and quinoline derivatives with different functional groups .

Scientific Research Applications

Properties

CAS No.

948292-00-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3,8-diethylquinolin-2-amine

InChI

InChI=1S/C13H16N2/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

WKCOWLLZBGOAKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)N)CC

Origin of Product

United States

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